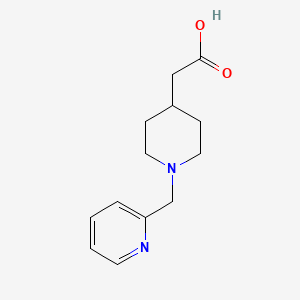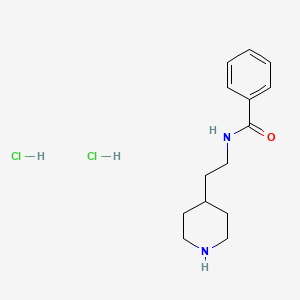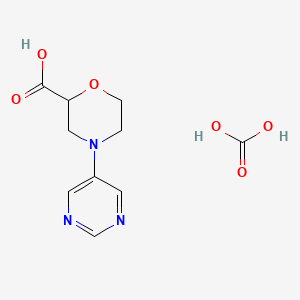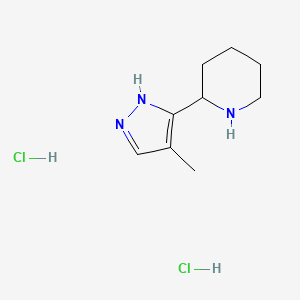
Fmoc-alfa-metil-DL-metionina
Descripción general
Descripción
Molecular Structure Analysis
Fmoc-alpha-methyl-DL-methionine is a modified form of methionine, where the alpha carbon is replaced with a methyl group and the amino group is protected with a Fmoc (9-fluorenylmethoxycarbonyl) group . The molecule contains a total of 52 bonds, including 29 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 sulfide .Chemical Reactions Analysis
Fmoc-α-Me-Met is believed to act as an inhibitor of enzymes involved in protein folding, such as chaperones. It is believed to bind to the active sites of these enzymes, preventing them from folding proteins.Physical and Chemical Properties Analysis
Fmoc-alpha-methyl-DL-methionine is a white to off-white powder with a molecular weight of 385.48 g/mol. It has a melting point of 224-226°C and is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).Aplicaciones Científicas De Investigación
Síntesis de péptidos
Fmoc-alfa-metil-DL-metionina: se utiliza ampliamente en la síntesis de péptidos. El grupo Fmoc (Fluorenylmetoxicarbonil) protege el grupo amino durante el proceso de síntesis, lo que permite la adición secuencial de aminoácidos para formar péptidos . Este compuesto es particularmente útil para introducir grupos metilo en los péptidos, lo que puede alterar significativamente sus propiedades.
Modificación de la estructura de proteínas
Los investigadores utilizan This compound para introducir cambios sutiles en las estructuras de las proteínas . Estas modificaciones pueden afectar el plegamiento de las proteínas, la estabilidad y las interacciones con otras moléculas, proporcionando información sobre cómo las características estructurales específicas influyen en la función de las proteínas.
Síntesis biomolecular
Este compuesto juega un papel crucial en la síntesis de biomoléculas como anticuerpos y enzimas. Al alterar las cadenas de péptidos dentro de estas moléculas, los científicos pueden estudiar los efectos de estos cambios en la función y la estabilidad de la molécula.
Síntesis de moléculas pequeñas
This compound: también se utiliza en la síntesis de moléculas pequeñas. Estas moléculas pequeñas se pueden utilizar como sondas, fármacos o como parte de ensamblajes moleculares más grandes en diversas aplicaciones bioquímicas.
Investigación proteómica
En la investigación proteómica, This compound es una herramienta valiosa para estudiar las interacciones y la dinámica de las proteínas . Permite la creación de péptidos modificados que pueden imitar o interrumpir las funciones de las proteínas naturales, ayudando a comprender los procesos celulares.
Desarrollo de nuevos biomateriales
La capacidad del compuesto para modificar las propiedades de los péptidos lo convierte en un candidato para desarrollar nuevos biomateriales. Estos materiales pueden tener aplicaciones en ingeniería de tejidos, sistemas de administración de fármacos y como andamios para el crecimiento celular.
Estudio de las interacciones proteína-proteína
La modificación de los péptidos con This compound puede ayudar en el estudio de las interacciones proteína-proteína . Los grupos metilo introducidos pueden alterar la interfaz de interacción, proporcionando datos valiosos sobre la naturaleza de estas interacciones.
Aplicaciones terapéuticas
Si bien se utiliza principalmente para la investigación, se están explorando las posibles aplicaciones terapéuticas de los péptidos sintetizados utilizando This compound. Estos podrían incluir nuevos tratamientos para enfermedades en las que la disfunción o el plegamiento incorrecto de las proteínas es un factor.
Mecanismo De Acción
Target of Action
Fmoc-alpha-methyl-DL-methionine is primarily used as a protecting group in peptide synthesis . The specific targets of Fmoc-alpha-methyl-DL-methionine are the amine groups of amino acids, which it protects during the synthesis process .
Mode of Action
The mode of action of Fmoc-alpha-methyl-DL-methionine involves the protection of amine groups during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The biochemical pathways affected by Fmoc-alpha-methyl-DL-methionine are those involved in peptide synthesis. The compound plays a crucial role in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the N-amino group .
Result of Action
The result of the action of Fmoc-alpha-methyl-DL-methionine is the successful synthesis of peptides. By protecting the amine groups of amino acids during synthesis, Fmoc-alpha-methyl-DL-methionine allows for the formation of peptide bonds without unwanted side reactions .
Action Environment
The action of Fmoc-alpha-methyl-DL-methionine is influenced by the chemical environment in which peptide synthesis occurs. For example, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction mixture.
Safety and Hazards
While specific safety and hazard information for Fmoc-alpha-methyl-DL-methionine was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Direcciones Futuras
Fmoc-α-methyl-DL-methionine has been used in peptide and protein synthesis, where it can be incorporated as a unique building block to modulate protein structure and function . It has also been used in the development of novel biomaterials . Future research may continue to explore these applications and potentially discover new ones.
Análisis Bioquímico
Biochemical Properties
Fmoc-alpha-methyl-DL-methionine is involved in several biochemical reactions, primarily in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is methionine adenosyltransferase, which catalyzes the formation of S-adenosylmethionine from methionine and ATP. This interaction is crucial for the methylation processes in cells. Additionally, Fmoc-alpha-methyl-DL-methionine can interact with transfer RNA (tRNA) molecules during protein synthesis, influencing the incorporation of methionine into growing peptide chains .
Cellular Effects
Fmoc-alpha-methyl-DL-methionine has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of the mTOR (mechanistic target of rapamycin) pathway, which is essential for cell growth and proliferation. By altering the methylation status of specific genes, Fmoc-alpha-methyl-DL-methionine can impact gene expression patterns, leading to changes in cellular behavior .
Molecular Mechanism
The molecular mechanism of Fmoc-alpha-methyl-DL-methionine involves its interaction with various biomolecules. It can bind to specific proteins and enzymes, either inhibiting or activating their functions. For example, it can inhibit the activity of certain methyltransferases, enzymes responsible for transferring methyl groups to target molecules. This inhibition can lead to changes in gene expression and cellular function. Additionally, Fmoc-alpha-methyl-DL-methionine can be incorporated into peptides during synthesis, affecting their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-alpha-methyl-DL-methionine can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that Fmoc-alpha-methyl-DL-methionine can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These changes can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Fmoc-alpha-methyl-DL-methionine vary with different dosages in animal models. At low doses, it can enhance protein synthesis and cellular metabolism, leading to improved growth and development. At high doses, it can have toxic effects, including liver damage and disruptions in metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
Fmoc-alpha-methyl-DL-methionine is involved in several metabolic pathways, including the methionine cycle and the transsulfuration pathway. It interacts with enzymes such as methionine adenosyltransferase and cystathionine beta-synthase, influencing the production of S-adenosylmethionine and cysteine, respectively. These interactions can affect metabolic flux and the levels of various metabolites in cells .
Transport and Distribution
Within cells and tissues, Fmoc-alpha-methyl-DL-methionine is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and then distributed to various cellular compartments. The localization and accumulation of Fmoc-alpha-methyl-DL-methionine can influence its activity and function, affecting cellular processes such as protein synthesis and methylation .
Subcellular Localization
The subcellular localization of Fmoc-alpha-methyl-DL-methionine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can influence gene expression by modulating the activity of methyltransferases. Additionally, its presence in the cytoplasm can affect protein synthesis and other metabolic processes .
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-21(19(23)24,11-12-27-2)22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPHAVLGYDEOAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390273.png)

![2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride](/img/structure/B1390278.png)
![2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride](/img/structure/B1390280.png)
![3-(4-Hydroxy-piperidin-4-ylmethyl)-5-thiophen-2-yl-3H-[1,3,4]oxadiazol-2-one hydrochloride](/img/structure/B1390283.png)



![2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1390288.png)
![3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1390290.png)

![4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride](/img/structure/B1390293.png)

